molecular formula C14H18N4O4 B12571544 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine CAS No. 188987-97-5

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine

Cat. No.: B12571544
CAS No.: 188987-97-5
M. Wt: 306.32 g/mol
InChI Key: QLHKCGDXBFZNTD-VUWPPUDQSA-N
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Description

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is a compound of significant interest in various scientific fields This compound is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a histidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine typically involves multi-step organic synthesis. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to introduce the histidine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the substituents introduced .

Scientific Research Applications

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The dihydroxyphenyl group is crucial for its binding affinity and specificity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is unique due to its combination of an amino group, dihydroxyphenyl group, and histidine moiety. This structural arrangement imparts distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

188987-97-5

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[2-amino-1-(3,4-dihydroxyphenyl)ethyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C14H18N4O4/c15-5-11(8-1-2-12(19)13(20)3-8)18-7-17-6-9(18)4-10(16)14(21)22/h1-3,6-7,10-11,19-20H,4-5,15-16H2,(H,21,22)/t10-,11?/m0/s1

InChI Key

QLHKCGDXBFZNTD-VUWPPUDQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(CN)N2C=NC=C2C[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CN)N2C=NC=C2CC(C(=O)O)N)O)O

Origin of Product

United States

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